molecular formula C13H7ClF2O2 B6364875 2-Chloro-5-(3,4-difluorophenyl)benzoic acid CAS No. 1179627-16-7

2-Chloro-5-(3,4-difluorophenyl)benzoic acid

Cat. No.: B6364875
CAS No.: 1179627-16-7
M. Wt: 268.64 g/mol
InChI Key: FNMFWMSMMQZFNJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-difluorophenyl)benzoic acid is a halogenated benzoic acid derivative featuring a chlorine substituent at the 2-position and a 3,4-difluorophenyl group at the 5-position of the aromatic ring. For instance, derivatives of this compound have been utilized in the synthesis of boronic acid-containing molecules (e.g., 2-Chloro-5-(3,4-difluorophenylcarbamoyl)benzeneboronic acid) for drug discovery . Additionally, it serves as a precursor in the preparation of complex molecules targeting receptors such as MCHR1 and PPARγ .

Properties

IUPAC Name

2-chloro-5-(3,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMFWMSMMQZFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681238
Record name 4-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179627-16-7
Record name 4-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-difluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-Chloro-5-(3,4-difluorophenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is utilized in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-difluorophenyl)benzoic acid involves its interaction with specific molecular targets. In the context of herbicides, it inhibits key enzymes involved in plant growth, leading to the suppression of weed growth. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The presence and position of halogens (Cl, F) and functional groups significantly influence acidity, lipophilicity, and reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Features Applications/Effects References
2-Chloro-5-(3,4-difluorophenyl)benzoic acid Cl (2), 3,4-difluorophenyl (5) High lipophilicity due to dual halogens; potential metabolic stability. Intermediate in covalent PPARγ agonists and MCHR1 antagonists.
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid Cl (3), F (2,4), OH (5) Hydroxyl group enhances hydrogen bonding; lower logP vs. non-hydroxylated analogs. Key intermediate for antimicrobial 3-quinolinecarboxylic acids.
2,4-Dichloro-5-fluorobenzoic acid Cl (2,4), F (5) Increased steric hindrance and lipophilicity. Precursor for agrochemicals and pharmaceuticals.
5-Chloro-2,4-difluorobenzoic acid Cl (5), F (2,4) Regioisomer with altered electronic properties. Unspecified; likely impacts binding in receptor targets.
2-Chloro-5-(trifluoromethyl)benzoic acid Cl (2), CF₃ (5) Strong electron-withdrawing CF₃ group increases acidity. Intermediate in kinase inhibitors and EP300/CBP HAT inhibitors.
2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid Cl (2), morpholine sulfonyl (5) Sulfonyl group improves solubility and target binding. Lab reagent for proteomics research.

Biological Activity

2-Chloro-5-(3,4-difluorophenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of chlorine and difluorophenyl groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several methods, including electrophilic aromatic substitution and Suzuki coupling reactions. The introduction of fluorine atoms into the aromatic ring is often achieved through these synthetic routes, which can significantly influence the compound's biological activity.

Common Synthetic Method:

  • Suzuki Coupling Reaction: Utilizes 3,4-difluorophenylboronic acid and 2-chloro-5-bromo benzoic acid under palladium catalysis to yield the desired compound with high specificity and yield.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions with active sites on enzymes or receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors, potentially altering signaling pathways relevant to inflammation or cancer progression.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Anti-inflammatory Activity:
    • A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro by inhibiting prostaglandin synthesis. The results indicated a dose-dependent response with an IC50 value comparable to standard anti-inflammatory drugs .
  • Anticancer Potential:
    • Research involving cancer cell lines (e.g., MDA-MB-231) showed that this compound could induce apoptosis through caspase activation. At concentrations ranging from 1 to 10 μM, significant morphological changes were observed alongside increased caspase-3 activity .
  • Toxicity Assessment:
    • Toxicological studies conducted on zebrafish embryos revealed that exposure to higher concentrations (above 10 mg/L) resulted in notable mortality rates and teratogenic effects. The LC50 value was determined to be approximately 20.58 mg/L, indicating a moderate level of toxicity .

Comparative Analysis

To understand the unique properties of this compound relative to similar compounds, a comparative analysis was conducted:

Compound NameStructureBiological ActivityToxicity (LC50 mg/L)
This compoundStructureAnti-inflammatory, Anticancer20.58
3,4-Difluorophenylacetic acidStructureModerate anti-inflammatory15.00
2-Fluorobenzoic acidStructureLow anti-inflammatory>25.00

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-Chloro-5-(3,4-difluorophenyl)benzoic acid?

Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic acid intermediates (e.g., 3,4-difluorophenylboronic acid) and a chloro-substituted benzoic acid precursor. Key steps include:

  • Coupling conditions : Palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
  • Purification : Recrystallization or column chromatography to isolate the product, followed by NMR and LC-MS for purity validation.
  • Challenges : Steric hindrance from the difluorophenyl group may require optimization of reaction time/temperature.

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR : ¹⁹F NMR is essential for verifying fluorine substituent positions, while ¹H NMR resolves aromatic proton splitting patterns (e.g., coupling constants for ortho/meta fluorine effects) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond angles, torsion angles, and halogen bonding interactions. For example, Matthews coefficient analysis determines solvent content in crystal lattices .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects isotopic patterns for chlorine .

Advanced: How can crystallographic data resolve ambiguities in halogenated benzoic acid derivatives?

Answer:

  • Space group determination : X-ray diffraction identifies packing motifs (e.g., monoclinic vs. orthorhombic) influenced by halogen interactions. For example, Cl···F contacts may stabilize specific crystal forms .
  • Electron density maps : SHELXL refines disordered structures caused by rotational freedom in the difluorophenyl group .
  • Validation tools : R-factor analysis and residual density maps assess model accuracy, particularly for heavy atoms like chlorine .

Advanced: What strategies are employed to study biological interactions of this compound?

Answer:

  • Enzyme inhibition assays : Fluorometric or calorimetric assays (e.g., ITC) quantify binding affinity to targets like kinases or proteases. For analogs, IC₅₀ values in the micromolar range have been reported .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with active sites, leveraging the compound’s lipophilicity (enhanced by fluorine) for membrane penetration .
  • Metabolic stability studies : Liver microsome assays assess susceptibility to cytochrome P450 oxidation, guided by the electron-withdrawing effects of chlorine .

Advanced: How to reconcile contradictory data on biological activity across structurally similar analogs?

Answer:

  • QSAR modeling : Correlates substituent effects (e.g., Cl vs. CF₃) with activity trends. For example, trifluoromethyl groups enhance lipophilicity but may reduce solubility .
  • Comparative crystallography : Resolve steric clashes or hydrogen-bonding differences in target-binding pockets using analogs .
  • Controlled assays : Standardize conditions (e.g., pH, solvent) to minimize variability in reported IC₅₀ values .

Advanced: What computational methods predict the reactivity of chloro and difluorophenyl substituents?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the chloro group’s σ* orbital may favor SNAr reactions .
  • Reaction pathway simulations : Transition state modeling (e.g., Gaussian) identifies energy barriers for decarboxylation or esterification .
  • Solvent effects : COSMO-RS models predict solvation free energy, critical for optimizing reaction yields in polar aprotic solvents .

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